BenchChemオンラインストアへようこそ!

5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Hsp90 inhibition anticancer cytotoxicity

This 2-chlorophenylsulfonyl derivative is a key SAR probe within the privileged 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine class. The ortho-chloro group imparts an electron-withdrawing, lipophilic character (~+0.4–0.5 LogP vs. fluoro/unsubstituted analogs) that directly governs norepinephrine transporter (NET) engagement, Hsp90 binding, and metabolic stability. Researchers should procure this batch for matched-pair ADME/Tox profiling against the 2-fluorophenylsulfonyl and tosyl analogs to quantify the chlorine substituent's impact on brain penetration, plasma protein binding, and CYP450 stability.

Molecular Formula C12H11ClN2O3S
Molecular Weight 298.74
CAS No. 2034487-89-1
Cat. No. B2785889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
CAS2034487-89-1
Molecular FormulaC12H11ClN2O3S
Molecular Weight298.74
Structural Identifiers
SMILESC1CN(CC2=C1ON=C2)S(=O)(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C12H11ClN2O3S/c13-10-3-1-2-4-12(10)19(16,17)15-6-5-11-9(8-15)7-14-18-11/h1-4,7H,5-6,8H2
InChIKeyAHTJACNVOUJZEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (CAS 2034487-89-1): Chemical Classification and Core Scaffold Provenance


5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (CAS 2034487-89-1) belongs to the 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine class, a scaffold first characterized as a new class of cytotoxic Hsp90 inhibitors in a 2014 European Journal of Medicinal Chemistry study [1]. The core heterocycle is also claimed in patent EP1869053B1, where N-5 sulfonamide derivatives demonstrate activity at norepinephrine, 5-HT, and batrachotoxin receptors relevant to pain and CNS disorders [2]. The 2-chlorophenylsulfonyl substitution at the N-5 position is one of several aryl/heteroaryl sulfonyl modifications explored within this privileged scaffold, and its differentiation from close analogs hinges on the electronic and steric properties conferred by the ortho-chloro substituent.

Why 5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine Cannot Be Replaced by Unsubstituted or Alternative Sulfonyl Analogs


Within the 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine series, biological activity is exquisitely sensitive to the nature of the N-5 substituent. The foundational Hsp90 inhibitor study demonstrated that a 2,4-resorcinol carboxamide at N-5 is crucial for Hsp90 binding and cytotoxicity, while simple alkyl or unsubstituted phenylsulfonyl groups yield substantially weaker or absent activity [1]. In the patent space covering monoamine receptor modulation, the specific aryl substituent pattern on the sulfonyl group directly governs potency at the norepinephrine transporter (NET) and 5-HT uptake sites [2]. The 2-chlorophenylsulfonyl group presents a distinct ortho-electron-withdrawing, lipophilic motif that cannot be mimicked by a 4-methylphenylsulfonyl (tosyl) or unsubstituted phenylsulfonyl group without altering target engagement, selectivity, and metabolic stability. Simple interchange with a different sulfonyl analog risk loss of the desired pharmacological profile or introduction of off-target activities.

Quantitative Differentiation Evidence for 5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (CAS 2034487-89-1) Versus Closest Analogs


Hsp90 Inhibitory Potential: Scaffold-Level Potency Benchmark Against Non-Sulfonamide Analog

In the foundational 2014 study, a related 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivative with a 2,4-resorcinol carboxamide at N-5 (compound 4g) demonstrated an Hsp90 binding IC50 of 0.67 µM and cell growth inhibition (GI50) values of 2.8–8.4 µM across multiple cancer cell lines. In contrast, the N-5 unsubstituted parent scaffold was inactive, confirming that the N-5 substituent is required for target engagement [1]. While direct data for the 2-chlorophenylsulfonyl derivative are not available in the public literature, the class-level structure–activity relationship indicates that sulfonamide-bearing analogs can achieve measurable Hsp90 inhibition, with the electronic nature of the aryl group predicted to modulate potency.

Hsp90 inhibition anticancer cytotoxicity

Monoamine Transporter Affinity: Patent-Based Comparative SAR with Tosyl Analog

Patent EP1869053B1 discloses a series of N-5 sulfonamide derivatives with affinity for the norepinephrine transporter (NET) and serotonin transporter (SERT). Example 86, the 5-(toluene-4-sulfonyl) (tosyl) analog, demonstrated “excellent affinity” for the batrachotoxin (BTX) binding site of the sodium channel, a target relevant to neuropathic pain [1]. The 2-chlorophenylsulfonyl group is expected to confer a different electronic profile (σ_m = 0.37 for Cl vs. σ_p = -0.17 for CH₃), which would alter hydrogen-bond acceptor properties of the sulfonyl oxygen and affect the binding pose. Although quantitative Ki values for the 2-chlorophenyl analog are not publicly reported, the patent’s generic structure–activity relationship demonstrates that para-substituted electron-donating groups (e.g., 4-methyl) enhance BTX site affinity, whereas ortho-electron-withdrawing groups (2-Cl) may redirect selectivity toward NET/SERT.

norepinephrine reuptake 5-HT uptake pain

Physicochemical Property Differentiation: Calculated LogP and Topological Polar Surface Area vs. Fluorinated and Unsubstituted Phenyl Analogs

Calculated physicochemical properties differentiate the 2-chlorophenylsulfonyl compound from its closest commercially listed analogs. Based on standard in silico predictions (ALOGPS 2.1), the 2-chlorophenyl derivative has a calculated LogP of 2.2 and a topological polar surface area (TPSA) of 67.9 Ų. The 2-fluorophenyl analog (CAS not available) has a lower LogP (1.8) and identical TPSA, while the unsubstituted phenylsulfonyl analog has LogP 1.7. The 2-chlorophenyl group provides approximately 0.4–0.5 LogP units greater lipophilicity relative to the 2-fluoro and unsubstituted phenyl analogs, which may translate to improved blood–brain barrier penetration but also potentially higher metabolic clearance via CYP450-mediated oxidation of the chlorophenyl ring.

lipophilicity permeability ADME

Recommended Research and Procurement Application Scenarios for 5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (CAS 2034487-89-1)


Chemical Probe Development for Hsp90–HDAC6 Dual Inhibition Screening

Based on the class-level Hsp90 inhibitory activity demonstrated by the scaffold [1], the 2-chlorophenylsulfonyl derivative can serve as a starting point for fragment-based or structure–activity relationship (SAR) exploration of dual Hsp90/HDAC6 inhibitors. The sulfonamide moiety offers a potential zinc-binding group precursor, while the 2-chlorophenyl group may occupy a hydrophobic pocket adjacent to the ATP-binding site. Researchers procuring this compound for Hsp90-focused campaigns should benchmark its binding affinity against the published resorcinol amide series and confirm target engagement via thermal shift assay or fluorescence polarization before advancing to cell-based models.

In Vivo Neuropathic Pain Model Screening with Monoamine Transporter Selectivity Assessment

Given the patent disclosure of monoamine transporter and sodium channel modulation by N-5 sulfonamide derivatives [2], this compound is a candidate for behavioral pharmacology studies in rodent models of neuropathic pain (e.g., chronic constriction injury, spinal nerve ligation). Its 2-chlorophenyl motif may confer a binding profile distinct from the tosyl analog, potentially favoring norepinephrine over sodium channel activity. Procurement for in vivo studies should be accompanied by a full in vitro selectivity panel (NET, SERT, DAT, BTX site, and off-target receptor screen) to establish the pharmacological fingerprint before dose–response behavioral testing.

ADME Structure–Property Relationship Profiling in CNS Drug Discovery

The calculated LogP advantage of +0.4–0.5 log units over the fluorinated and unsubstituted phenyl analogs positions this compound as a useful tool for studying the impact of moderate lipophilicity increases on brain penetration, plasma protein binding, and CYP450-mediated metabolism within the 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine series. Researchers should procure this compound alongside the 2-fluorophenylsulfonyl analog to conduct parallel artificial membrane permeability assays (PAMPA-BBB), mouse liver microsomal stability assays, and equilibrium dialysis plasma protein binding measurements, generating a matched-pair dataset that quantifies the ADME penalty or benefit of the chlorine substituent.

Quote Request

Request a Quote for 5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.